N-benzothioylalanine
Description
N-Benzothioylalanine (hypothetical IUPAC name: 2-(benzothioamido)propanoic acid) is a sulfur-containing derivative of alanine, where the amino group is substituted with a benzothioyl group (C₆H₅-C(=S)-). While direct references to this compound are absent in the provided evidence, structural analogs such as N-benzoylalanine (CAS 2198-64-3) and N-phthalyl-L-alanine are well-documented . These compounds are characterized by acylated alanine backbones, which influence their physicochemical properties and biological activities.
Properties
CAS No. |
2584-86-3 |
|---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27g/mol |
IUPAC Name |
2-(benzenecarbonothioylamino)propanoic acid |
InChI |
InChI=1S/C10H11NO2S/c1-7(10(12)13)11-9(14)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13) |
InChI Key |
AOJKAGLIOPXBSP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=S)C1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)NC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Sulfur vs. Oxygen in Acyl Groups: The substitution of oxygen with sulfur in the benzothioyl group (vs. Thioamides are known for slower hydrolysis rates compared to amides, which could enhance metabolic stability .
- Aromatic vs. Aliphatic Substituents: N-Phthalyl-L-alanine’s bicyclic phthalyl group confers rigidity and may improve resistance to enzymatic degradation compared to N-benzoylalanine’s monocyclic benzoyl group .
Research Findings and Gaps
- N-Phthalyl-L-alanine : Used in prodrug design due to its stability and controlled release properties .
- N-Acetylphenylalanine : Studied for its role in modulating metabolic pathways, particularly in phenylketonuria research .
Critical Knowledge Gaps:
No direct studies on this compound’s synthesis, stability, or bioactivity were identified in the evidence.
Comparative data on thioamide vs.
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